Sodium bicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Sodium bicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular formula C8H11NaO2. It is a sodium salt derivative of bicyclo[2.2.1]heptane-2-carboxylic acid. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Sodium Bicyclo[2.2.1]heptane-2-carboxylate is a complex compound with a unique structure. It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
The mode of action of this compound is achieved through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Sodium Bicyclo[2.2.1]heptane-2-carboxylate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
This compound may have various effects on cells and cellular processes. For instance, it has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium bicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile, resulting in the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by neutralization with sodium hydroxide to form the sodium salt. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial use .
Chemical Reactions Analysis
Types of Reactions: Sodium bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong acids are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new sodium salts with different cations.
Scientific Research Applications
Sodium bicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylate: Similar in structure but with a different carboxylate position.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Camphor: A naturally occurring compound with a similar bicyclic structure
Uniqueness: Sodium bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific carboxylate position and sodium salt form, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
sodium;bicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2.Na/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHYWHGOIJEBAT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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